Human OCT1 Transporter Inhibition: Single-Point IC50 Indicates Low Affinity
In a single-concentration screening assay against human organic cation transporter 1 (OCT1) expressed in HEK293 cells, 5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrated an IC50 value of approximately 138 µM (1.38E+5 nM) for inhibition of ASP+ substrate uptake [1]. For context, potent OCT1 inhibitors typically display IC50 values in the low micromolar to sub-micromolar range. This result indicates that the compound has a low propensity to inhibit OCT1 at pharmacologically relevant concentrations, which may be a point of differentiation from more lipophilic cationic analogs that frequently exhibit sub-10 µM OCT1 inhibition. However, no direct comparator data from a structurally matched analog tested in the same assay system is available, limiting the strength of this evidence.
| Evidence Dimension | Inhibition of human OCT1-mediated ASP+ uptake |
|---|---|
| Target Compound Data | IC50 = 138 µM (1.38E+5 nM) |
| Comparator Or Baseline | Class-level benchmark: potent OCT1 inhibitors typically IC50 <10 µM |
| Quantified Difference | Approximately 14-fold to >100-fold weaker than potent OCT1 inhibitors (class-level inference) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescent substrate uptake; microplate reader assay |
Why This Matters
Low OCT1 inhibition potential reduces the risk of transporter-mediated drug-drug interactions and hepatocyte uptake interference, a relevant consideration when selecting a probe compound for in vitro DDI panels or cellular uptake studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50241341 (5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one): IC50 for Human OCT1. Accessible at BindingDB PrimarySearch. View Source
